XLR11 6-hydroxyindole metabolite
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Overview
Description
XLR11 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of the synthetic cannabinoid XLR11. XLR11 is a synthetic cannabinoid that features a tetramethylcyclopropyl group, which confers selectivity for the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 . The compound also has an N-(5-fluoropentyl) chain, which increases binding to both cannabinoid receptors . The biological and toxicological properties of this compound have not been fully evaluated, and it is primarily used for forensic and research applications .
Preparation Methods
The preparation of XLR11 6-hydroxyindole metabolite involves the synthesis of XLR11 followed by its metabolic conversion. XLR11 is synthesized through a series of chemical reactions starting from indole derivatives. The reaction conditions include the use of various reagents and catalysts to achieve the desired substitutions and functionalizations on the indole ring
Chemical Reactions Analysis
XLR11 6-hydroxyindole metabolite undergoes several types of chemical reactions, including oxidation, hydroxylation, and defluorination . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and enzymes like cytochrome P450 . The major products formed from these reactions include hydroxylated and defluorinated metabolites . For example, oxidative defluorination leads to the production of metabolites with a hydroxylated 2,4-dimethylpent-1-ene moiety .
Scientific Research Applications
XLR11 6-hydroxyindole metabolite is used in various scientific research applications, particularly in forensic chemistry and toxicology . It serves as an analytical reference standard for the detection and quantification of XLR11 intake in biological samples . The compound is also used in studies investigating the metabolic pathways and biotransformation of synthetic cannabinoids . Additionally, it is employed in research focused on the pharmacological effects and receptor binding affinities of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of XLR11 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors. XLR11, the parent compound, binds to both cannabinoid receptor 1 and cannabinoid receptor 2, with a higher selectivity for cannabinoid receptor 2 . This binding leads to the activation of G protein-coupled receptors, which in turn modulates various intracellular signaling pathways . The specific molecular targets and pathways involved in the action of this compound have not been fully elucidated .
Comparison with Similar Compounds
XLR11 6-hydroxyindole metabolite is similar to other synthetic cannabinoid metabolites, such as UR-144 6-hydroxyindole metabolite and 5-fluoro UR-144 6-hydroxyindole metabolite . These compounds share structural similarities, including the presence of an indole core and various functional groups that confer cannabinoid receptor binding affinity . this compound is unique in its specific substitutions, such as the tetramethylcyclopropyl group and the N-(5-fluoropentyl) chain, which influence its receptor selectivity and metabolic profile .
Properties
IUPAC Name |
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGNIKIHSWKZFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043153 |
Source
|
Record name | XLR11 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-98-8 |
Source
|
Record name | XLR11 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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